2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been used in the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, which involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to the formation of amino alcohols. These are then converted into N-chloroacetyl derivatives and subsequently cyclized to yield N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones by the action of sodium hydride in DMF. Treatment with hydrogen chloride in ethyl acetate affords 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides (Mandzhulo et al., 2016).
Another study describes the diversity-oriented synthesis of azaspirocycles, which are crucial scaffolds for chemistry-driven drug discovery. This process involves multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane, leading to the formation of heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination (Wipf et al., 2004).
Structural Analysis and Applications
- A study conducted a structural and conformational analysis of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives using 1H, 13C, and 15N NMR spectroscopy. This research is significant in determining the relative configuration and preferred conformations of these compounds, which can guide their application in various chemical and pharmaceutical processes (Montalvo-González & Ariza-Castolo, 2012).
Drug Discovery and Medicinal Chemistry
- The construction of multifunctional modules for drug discovery, including the synthesis of novel thia/oxa-azaspiro[3.4]octanes, has been reported. These spirocycles are designed as novel, multifunctional, and structurally diverse modules for use in drug discovery, highlighting their potential in creating new therapeutic agents (Li et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2,2-difluoro-6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-2-10-5-6;/h10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUQHXIBZXNWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408959-03-3 |
Source
|
Record name | 2,2-difluoro-6-azaspiro[3.4]octane;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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